molecular formula C9H7ClO2 B3254801 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 24425-39-6

7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B3254801
CAS No.: 24425-39-6
M. Wt: 182.60 g/mol
InChI Key: CCIZYBHXXRGZKM-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one: is a chemical compound with the molecular formula C9H7ClO2 . It is a derivative of indanone, characterized by the presence of a chlorine atom at the 7th position and a hydroxyl group at the 4th position on the indanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 4-hydroxy-2,3-dihydro-1H-inden-1-one. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines in the presence of a base such as triethylamine (TEA).

Major Products:

Scientific Research Applications

Chemistry: 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It serves as a scaffold for the development of drugs targeting specific biological pathways .

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyl group at the 4th position can form hydrogen bonds with biological macromolecules, while the chlorine atom at the 7th position can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    4-Hydroxy-2,3-dihydro-1H-inden-1-one: Lacks the chlorine atom at the 7th position.

    7-Bromo-4-hydroxy-2,3-dihydro-1H-inden-1-one: Contains a bromine atom instead of chlorine at the 7th position.

    7-Chloro-2,3-dihydro-1H-inden-1-one: Lacks the hydroxyl group at the 4th position.

Uniqueness: 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a chlorine atom and a hydroxyl group on the indanone ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

7-chloro-4-hydroxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-6-2-4-7(11)5-1-3-8(12)9(5)6/h2,4,11H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIZYBHXXRGZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662669
Record name 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24425-39-6
Record name 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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